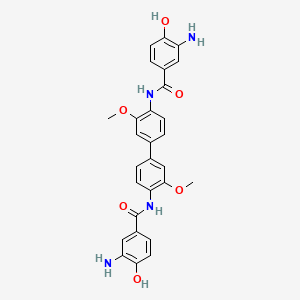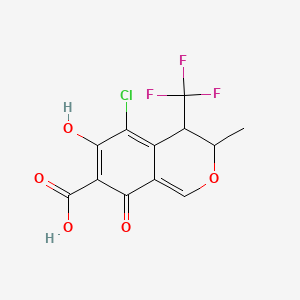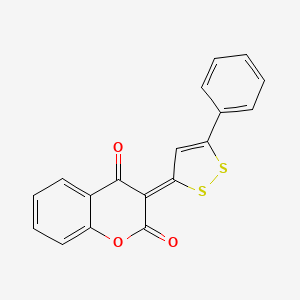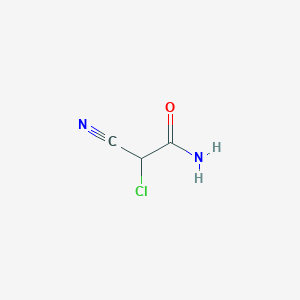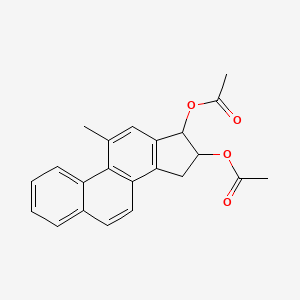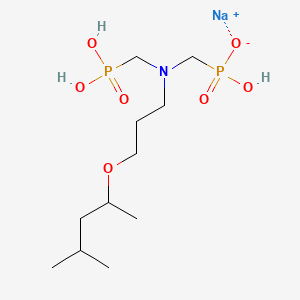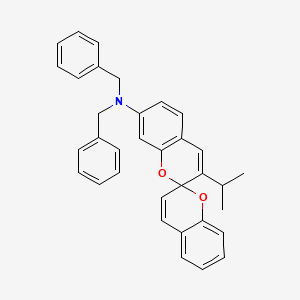
2,2'-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of the benzopyran moiety and the amine group further enhances its chemical reactivity and potential utility in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- typically involves multi-step organic reactions. The initial step often includes the formation of the benzopyran core through cyclization reactions. Subsequent steps involve the introduction of the spiro linkage and the amine group. Common reagents used in these reactions include aldehydes, ketones, and amines, with catalysts such as acids or bases to facilitate the cyclization and spiro formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to maintain the integrity of the spiro structure and prevent side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under conditions like heating or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields oxidized derivatives, reduction results in reduced forms, and substitution leads to various substituted products.
Aplicaciones Científicas De Investigación
2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The benzopyran moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Spirobi(2H-1-benzopyran)-3,3’-dimethyl-
- 2,2’-Spirobi(2H-1-benzopyran)-7-amine
Uniqueness
Compared to similar compounds, 2,2’-Spirobi(2H-1-benzopyran)-7-amine, 3-(1-methylethyl)-N,N-bis(phenylmethyl)- stands out due to its unique combination of structural features, including the spiro linkage, benzopyran core, and amine group
Propiedades
Número CAS |
74620-35-2 |
|---|---|
Fórmula molecular |
C34H31NO2 |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
N,N-dibenzyl-3'-propan-2-yl-2,2'-spirobi[chromene]-7'-amine |
InChI |
InChI=1S/C34H31NO2/c1-25(2)31-21-29-17-18-30(22-33(29)37-34(31)20-19-28-15-9-10-16-32(28)36-34)35(23-26-11-5-3-6-12-26)24-27-13-7-4-8-14-27/h3-22,25H,23-24H2,1-2H3 |
Clave InChI |
WMEULFXUARHGIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)OC15C=CC6=CC=CC=C6O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


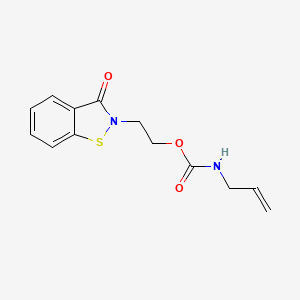
![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
